1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a naphthalene core substituted with benzyloxy and hydroxy groups, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products:
- Oxidation of the hydroxy group leads to the formation of a ketone.
- Reduction of the ethanone group results in the formation of an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
- 8-benzyloxy-substituted quinoline ethers
- 2-benzyloxypyridine derivatives
- 8-hydroxyquinoline derivatives
Comparison: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Biological Activity
The compound 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one , also referred to as 8-hydroxy-3,4-dihydro-1(2H)-naphthalenone , is a derivative of naphthalene with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Basic Information
Property | Value |
---|---|
CAS Number | 7695-47-8 |
Molecular Formula | C15H14O3 |
Molecular Weight | 246.27 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 327.7 ± 31.0 °C |
Melting Point | Not Available |
Pharmacological Properties
-
Monoamine Oxidase Inhibition :
- The compound has been studied for its potential as a selective inhibitor of monoamine oxidase type B (MAO-B). In vitro studies have indicated that related compounds exhibit IC50 values in the low nanomolar range, suggesting high potency against MAO-B .
- For instance, a closely related compound showed an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 against MAO-A, indicating a strong preference for MAO-B inhibition .
- Antioxidant Activity :
- Neuroprotective Effects :
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of MAO-B activity. By preventing the breakdown of neurotransmitters such as dopamine, it may enhance dopaminergic signaling in the brain, which is crucial for maintaining mood and cognitive functions.
Study on MAO-B Inhibition
In a study evaluating several benzyloxy derivatives, it was found that specific structural modifications significantly impacted their inhibitory potency against MAO-B. These findings suggest that the presence of the benzyloxy group enhances binding affinity and selectivity towards MAO-B compared to other isoforms .
Synthesis and Characterization
The synthesis of this compound has been achieved through multi-step organic reactions involving protection and deprotection strategies typical for naphthalene derivatives. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .
Antioxidant Studies
Research has shown that compounds with similar naphthalene frameworks exhibit significant antioxidant activity, which may contribute to their neuroprotective effects. These studies often utilize assays measuring free radical scavenging capabilities to quantify antioxidant potential .
Properties
CAS No. |
88928-64-7 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3 |
InChI Key |
DJBBLXISDYFGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.